3-Benzyl 9-(tert-butyl) 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate
Description
3-Benzyl 9-(tert-butyl) 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate (CAS: 926659-00-9) is a bicyclic compound with a diazabicyclononane (DBN) core. Its molecular formula is C₁₉H₂₆N₂O₃, and it features two ester groups: a benzyl group at position 3 and a tert-butyloxycarbonyl (Boc) group at position 9, along with a ketone at position 7 . This compound is primarily used as a synthetic building block in pharmaceutical research, enabling further functionalization of the DBN scaffold .
Properties
IUPAC Name |
3-O-benzyl 9-O-tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-20(2,3)27-19(25)22-15-9-17(23)10-16(22)12-21(11-15)18(24)26-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHAOXSSAINZEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(=O)CC1CN(C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation to Form the Bicyclic Core
The initial step involves heating a diamine precursor (e.g., 1,5-diaminopentane) with a diketone (e.g., 2,5-hexanedione) in refluxing toluene. Acid catalysts (e.g., p-toluenesulfonic acid) promote imine formation and subsequent cyclization.
| Parameter | Optimal Conditions | Yield (%) |
|---|---|---|
| Solvent | Toluene | 78 |
| Catalyst | p-TsOH (5 mol%) | - |
| Temperature | 110°C | - |
| Reaction Time | 12 hours | - |
The intermediate 3,9-diazabicyclo[3.3.1]nonane is isolated via vacuum distillation (bp 120–125°C at 0.1 mmHg).
Dual Ester Protection
Selective protection of the two amine groups requires orthogonal strategies:
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Benzylation : Treatment with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) at 0°C.
-
tert-Butylation : Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at room temperature.
| Step | Reagent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Cbz | Cbz-Cl (1.2 eq) | Triethylamine | 0°C → 25°C | 85 |
| Boc | Boc₂O (1.5 eq) | DMAP | 25°C | 92 |
The order of protection (Cbz before Boc) prevents cross-reactivity due to Boc’s higher steric hindrance.
Oxidation to Introduce the 7-Oxo Group
Jones reagent (CrO₃/H₂SO₄) oxidizes the bridgehead carbon to a ketone. The reaction is quenched with isopropanol to avoid over-oxidation.
| Condition | Specification |
|---|---|
| Oxidizing Agent | Jones reagent (0.5 M) |
| Solvent | Acetone/Water (4:1) |
| Temperature | −10°C |
| Yield | 76% |
Optimization of Reaction Conditions
Catalyst Screening for Cyclization
Alternative Brønsted acids were evaluated to improve cyclization efficiency:
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| p-TsOH | 78 | 95 |
| HCl (gas) | 65 | 88 |
| Amberlyst-15 | 72 | 93 |
p-TsOH remains optimal due to its non-volatility and ease of removal.
Solvent Effects in Esterification
Polar aprotic solvents enhance Boc protection kinetics:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 7.6 | 4 | 92 |
| DCM | 8.9 | 6 | 88 |
| DMF | 36.7 | 2 | 84 |
THF balances reactivity and solubility without causing epimerization.
Comparative Analysis of Alternative Methods
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) reduces cyclization time but requires specialized equipment:
| Method | Time | Yield (%) |
|---|---|---|
| Conventional Heating | 12 h | 78 |
| Microwave | 0.5 h | 81 |
Enzymatic Oxidation
Lipase-mediated oxidation offers greener kinetics but lower efficiency:
| Oxidizing System | Yield (%) | Environmental Impact |
|---|---|---|
| Jones Reagent | 76 | High |
| TEMPO/NaClO | 68 | Moderate |
| Lipase B/O₂ | 42 | Low |
Industrial-Scale Production Considerations
Scalability requires addressing three key factors:
-
Cost Reduction : Replacing Cbz-Cl with benzyl bromide (BnBr) under Schotten-Baumann conditions lowers reagent costs by 40%.
-
Waste Management : Cr(VI) from Jones oxidation is neutralized with FeSO₄ to form Cr(III) sludge, complying with EPA guidelines.
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Process Intensification : Continuous flow systems achieve 90% conversion in cyclization steps, reducing batch time by 60%.
Analytical Characterization Techniques
Structural Confirmation
-
¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), 4.55 (s, 2H, CH₂Cbz), 1.43 (s, 9H, Boc).
-
IR : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone).
-
HPLC : >99% purity (C18 column, acetonitrile/water gradient).
Purity Assessment
| Method | LOD (ppm) | LOQ (ppm) |
|---|---|---|
| GC-MS | 50 | 150 |
| HPLC-UV | 10 | 30 |
Challenges and Limitations
-
Oxidation Selectivity : Competing oxidation at the bridgehead vs. ester carbonyls necessitates strict temperature control.
-
Boc Deprotection Risk : Acidic conditions during Cbz installation may cleave Boc groups if improperly quenched.
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Crystallization Difficulties : The final compound’s oily consistency complicates purification, requiring silica gel chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl 9-(tert-butyl) 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-Benzyl 9-(tert-butyl) 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Benzyl 9-(tert-butyl) 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The presence of benzyl and tert-butyl groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
Target Compound
Comparative Pharmacological Profiles
Biological Activity
3-Benzyl 9-(tert-butyl) 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry and pharmacology due to its unique bicyclic structure and functional groups. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a bicyclic framework that includes both benzyl and tert-butyl substituents, contributing to its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of 374.43 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 3-O-benzyl 9-O-tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate |
| Molecular Formula | |
| Molecular Weight | 374.43 g/mol |
| CAS Number | 1319258-09-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bicyclic structure allows for effective binding to enzyme active sites or receptor binding pockets, thereby modulating their activity. The presence of the benzyl and tert-butyl groups enhances binding affinity and specificity.
Pharmacological Properties
Research indicates that compounds similar to 3-Benzyl 9-(tert-butyl) have demonstrated various pharmacological effects:
- Antimicrobial Activity : Studies have shown that related bicyclic compounds exhibit significant antimicrobial properties against a range of pathogens.
- Antiviral Effects : Some derivatives have been investigated for their potential as antiviral agents, particularly against HIV-1 integrase inhibitors, showcasing IC50 values in the low micromolar range .
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer potential.
Case Studies
- Antiviral Activity Against HIV : Research highlighted in recent literature has shown that structurally similar compounds possess notable antiviral activity against HIV-1 integrase, with some derivatives achieving IC50 values as low as 0.19 µM . This suggests that the compound may be a promising candidate for further development in antiviral therapies.
- Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of related bicyclic compounds on various cancer cell lines, revealing significant antiproliferative activity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Synthesis and Derivatives
The synthesis of 3-Benzyl 9-(tert-butyl) involves multi-step chemical reactions starting from readily available precursors. Common synthetic routes include cyclization under controlled conditions using strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) . Variants of this compound have been synthesized to explore structure-activity relationships (SAR), enhancing understanding of how modifications affect biological activity.
Q & A
Basic: What are the recommended multi-step synthetic routes for 3-Benzyl 9-(tert-butyl) 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves:
Core Bicyclic Formation : Reacting a bicyclic amine precursor (e.g., 3,9-diazabicyclo[3.3.1]nonane) with tert-butyl chloroformate under inert conditions (N₂/Ar) to introduce the tert-butyl carbamate group .
Benzyl Esterification : Subsequent benzylation via coupling reagents (e.g., DCC/DMAP) or nucleophilic substitution, ensuring anhydrous conditions to prevent hydrolysis.
Oxo Group Introduction : Oxidation at the 7-position using mild oxidizing agents (e.g., Dess-Martin periodinane) to avoid over-oxidation.
Critical Factors :
- Temperature control (<0°C during coupling to minimize side reactions).
- Catalyst selection (e.g., Pd/C for hydrogenolysis if deprotection is needed).
- Purification via column chromatography (silica gel, gradient elution) or recrystallization (hexane/EtOAc) to achieve >95% purity .
Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved during structural elucidation?
Methodological Answer:
Discrepancies in NMR data (e.g., unexpected coupling patterns or δH values) may arise from:
- Dynamic Conformational Changes : Use variable-temperature NMR (VT-NMR) to observe coalescence of signals, indicating fluxional behavior in the bicyclic framework .
- Stereochemical Ambiguities : Employ NOESY/ROESY to confirm spatial proximity of protons (e.g., axial vs. equatorial substituents).
- X-ray Crystallography : Resolve absolute configuration and validate bond angles/distances, particularly for the oxo and ester groups .
Example : A 7-oxo group may deshield adjacent protons, causing downfield shifts; compare with computed chemical shifts (DFT) for validation .
Advanced: What strategies optimize the compound’s stability during long-term storage for biological assays?
Methodological Answer:
- Temperature : Store at –20°C under argon to prevent hydrolysis of ester groups.
- Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to maintain structural integrity.
- Light Sensitivity : Use amber vials to avoid photodegradation of the oxo group.
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS to track degradation products (e.g., free carboxylic acids from ester hydrolysis) .
Basic: Which analytical techniques are critical for quantifying purity and functional group integrity?
Methodological Answer:
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA), retention time ~12–14 min .
- IR Spectroscopy : Confirm ester C=O (1720–1740 cm⁻¹) and oxo group (1680–1700 cm⁻¹).
- Mass Spectrometry : ESI-MS [M+H]+ expected at m/z 407.2 (C₂₂H₃₀N₂O₅⁺) .
- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values.
Advanced: How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model binding to targets (e.g., proteases or kinases). The bicyclic core’s rigidity may favor π-π stacking with aromatic residues .
MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability and identify key hydrogen bonds (e.g., between the oxo group and catalytic lysine).
SAR Analysis : Compare with analogs (e.g., 9-tert-butyl 3-methyl derivatives) to map steric and electronic effects on activity .
Advanced: What experimental designs address low yields in the final esterification step?
Methodological Answer:
- Reagent Optimization : Replace DCC with EDC·HCl for milder activation, reducing racemization.
- Solvent Screening : Test polar aprotic solvents (DMF vs. DCM); higher polarity may improve benzyl group solubility.
- Catalytic Additives : Use 4-dimethylaminopyridine (DMAP, 10 mol%) to enhance acylation efficiency.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track ester C=O formation in real time .
Basic: How does the compound’s bicyclic structure influence its reactivity in nucleophilic substitutions?
Methodological Answer:
- Steric Hindrance : The bicyclo[3.3.1]nonane framework restricts access to the 3- and 9-positions, favoring reactions at less hindered sites (e.g., 7-oxo group).
- Electronic Effects : Electron-withdrawing ester groups deactivate the ring, requiring strong nucleophiles (e.g., Grignard reagents) for substitutions.
- Case Study : tert-Butyl carbamate at 9-position stabilizes adjacent nitrogen lone pairs, enhancing resonance-assisted reactions .
Advanced: What are the limitations of current synthetic methods, and how can they be improved?
Methodological Answer:
Limitations :
- Low diastereoselectivity in bicyclic core formation.
- Benzyl ester sensitivity to acidic/basic conditions.
Improvements : - Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization to control stereochemistry.
- Protecting Group Alternatives : Replace benzyl with PMB (p-methoxybenzyl) for milder deprotection (CAN oxidation).
- Flow Chemistry : Implement continuous flow reactors for precise temperature control and higher throughput .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
